(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate
Overview
Description
“(E)-methyl 3-(3-(((4’-(dimethylamino)-[1,1’-biphenyl]-4-yl)methyl)amino)phenyl)acrylate” is a chemical compound with the molecular formula C25H26N2O2 and a molecular weight of 386.49. It is available for research use .
Synthesis Analysis
A similar compound, (E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one, was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .Scientific Research Applications
Antioxidant Activity
- Synthesis and Antioxidant Activity : A study by Kushnir et al. (2015) involved the reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate to synthesize compounds with significant antioxidant activity, particularly inhibitory activity against superoxide generation in mitochondria both in liver and tumor tissues in rats. This research highlights the potential of derivatives of this compound in antioxidant applications (Kushnir et al., 2015).
Recognition and Transfer of Compounds
- Recognition of Hydrophilic Compounds : Sawada et al. (2000) demonstrated the ability of self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media (Sawada et al., 2000).
Synthesis of Derivatives for Various Applications
- Synthesis of Pyrimidine-4(3H)-ones : Research by Sokolenko et al. (2017) involved synthesizing methyl 3-(dimethylamino) acrylates containing various groups and demonstrating their utility in reactions with amidines to produce 4(3H)-pyrimidones. This work shows the versatility of the compound in creating derivatives for diverse chemical applications (Sokolenko et al., 2017).
Polymer Synthesis and Modification
- Synthesis of Thermo-pH Responsive Terpolymers : Abdelaty (2021) synthesized a new monomer based on vanillin, known as DMAMVA, which contains a tertiary amine group, demonstrating its use in producing dual-responsive thermo-pH polymers. These polymers were evaluated for potential applications in bio-separation and biotechnology (Abdelaty, 2021).
- Microwave-Assisted Synthesis of Acrylamide Polymers : Schmitz and Ritter (2007) described the microwave-assisted synthesis of N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide monomers, leading to the creation of homopolymers exhibiting lower critical solution temperature (LCST) behavior in water. This research shows the potential for efficient synthesis of polymers with unique properties (Schmitz & Ritter, 2007).
Applications in Cancer Research and Fluorescence
- Synthesis of Isomers for Cancer Activity : A study by Irfan et al. (2021) synthesized isomers based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, showing that certain isomers displayed significant anticancer activity against human nasopharyngeal carcinoma, indicating potential applications in cancer research (Irfan et al., 2021).
Properties
IUPAC Name |
methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methylamino]phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-27(2)24-14-12-22(13-15-24)21-10-7-20(8-11-21)18-26-23-6-4-5-19(17-23)9-16-25(28)29-3/h4-17,26H,18H2,1-3H3/b16-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKUFJLYWZKUMI-CXUHLZMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC=CC(=C3)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC=CC(=C3)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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